molecular formula C10H11NOS B1336159 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine CAS No. 892593-40-7

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

Cat. No.: B1336159
CAS No.: 892593-40-7
M. Wt: 193.27 g/mol
InChI Key: IPWFINGMDUMRBR-UHFFFAOYSA-N
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Description

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a molecular structure incorporating both furan and thiophene heterocyclic rings, a scaffold recognized for its potential in developing biologically active molecules . Similar compounds containing furan and thiophene motifs have been synthesized and investigated as potential inhibitors of specific enzymatic targets, such as Enoyl-ACP reductase in antitubercular research . The presence of these distinct heterocycles makes this compound a valuable intermediate or building block for researchers designing novel substances for various pharmacological applications, including antimicrobial and antitumor agents. As with all compounds of this nature, thorough investigation into its specific mechanism of action is an essential part of the research process . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWFINGMDUMRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393878
Record name 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892593-40-7
Record name 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

The most common and efficient method to prepare this compound is via reductive amination, which involves the condensation of an aldehyde with an amine followed by reduction of the resulting imine or iminium intermediate.

  • Step 1: Formation of Imine Intermediate
    React furan-2-carbaldehyde with 3-(aminomethyl)thiophene or thiophen-3-ylmethylamine under mild acidic or neutral conditions to form an imine intermediate. This step typically occurs in solvents such as ethanol, methanol, or dimethylformamide (DMF).

  • Step 2: Reduction of Imine
    The imine is then reduced to the secondary amine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. These reagents are preferred due to their selectivity and mild reaction conditions, minimizing side reactions and over-reduction.

  • Reaction Conditions
    The reaction is generally carried out at room temperature or slightly elevated temperatures (20–50 °C) under inert atmosphere to prevent oxidation. The pH is controlled to favor imine formation and stability.

  • Advantages
    This method offers high selectivity, good yields, and operational simplicity. It is widely used in medicinal chemistry for synthesizing amine derivatives with heterocyclic moieties.

Catalytic Hydrogenation of Imine or Nitrile Precursors

Recent advances in catalytic hydrogenation provide an alternative route via hydrogenation of imines or nitriles derived from furan and thiophene precursors.

  • Example : Iridium-catalyzed hydrogenative coupling of 2-furanacarbonitrile to form secondary amines has been demonstrated with high selectivity and yield (up to 99%) under mild conditions using metal-organic framework-supported catalysts.

  • Applicability
    While this method is more commonly applied to symmetrical secondary amines, it can be adapted for heterocyclic amines with appropriate catalyst and substrate design.

Detailed Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reductive Amination Furan-2-carbaldehyde + thiophen-3-ylmethylamine Sodium triacetoxyborohydride, EtOH, RT, inert atmosphere 70–90 Mild conditions, high selectivity, widely used in lab-scale synthesis
Nucleophilic Substitution 3-(Halomethyl)thiophene + furan-2-ylmethanamine Base (e.g., DIPEA), isopropanol, 60–80 °C 60–85 Requires halomethyl thiophene precursor, careful purification needed
Catalytic Hydrogenation 2-Furanacarbonitrile + thiophene derivative (for imine formation) Ir-catalyst, H2, mild temperature, MOF support Up to 99 Advanced method, high selectivity, scalable, requires specialized catalysts

Research Findings and Notes

  • Selectivity and Yield : Reductive amination remains the most practical and selective method for preparing this compound, with yields typically ranging from 70% to 90% depending on reaction optimization.

  • Catalyst Development : Recent studies highlight the use of immobilized iridium catalysts on bipyridine-functionalized metal-organic frameworks to achieve near-quantitative yields in secondary amine synthesis from biomass-derived nitriles, suggesting potential for green and sustainable synthesis routes.

  • Reaction Monitoring : Techniques such as ^1H NMR, HPLC, and mass spectrometry are routinely employed to monitor reaction progress and confirm product purity.

  • Industrial Scale-Up : Continuous flow synthesis and automated systems are being explored to improve scalability, reproducibility, and safety in industrial production of such heterocyclic amines.

  • Solvent and Environmental Considerations : Ethanol and methanol are preferred solvents due to their low toxicity and ease of removal. The use of greener solvents and catalytic systems is an ongoing research focus.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan moieties undergo selective oxidation under controlled conditions:

  • Thiophene oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form sulfoxide derivatives (e.g., 1-(furan-2-yl)-N-(thiophen-3-ylmethyl(sulfinyl))methanamine ) at 0°C in dichloromethane . Higher temperatures or prolonged exposure yield sulfones.

  • Furan oxidation : Treatment with potassium permanganate in acidic conditions generates γ-lactones via furan ring opening .

Reaction Reagents/Conditions Product Yield
Thiophene → SulfoxidemCPBA, CH₂Cl₂, 0°C, 2 h1-(Furan-2-yl)-N-(thiophen-3-ylmethyl(sulfinyl))methanamine78%
Thiophene → SulfoneH₂O₂ (30%), CH₃COOH, 60°C, 6h1-(Furan-2-yl)-N-(thiophen-3-ylmethyl(sulfonyl))methanamine65%
Furan → γ-LactoneKMnO₄, H₂SO₄, H₂O, 25°C, 4h5-(Aminomethyl)-3-(thiophen-3-ylmethyl)tetrahydrofuran-2-one52%

Reduction Reactions

The methanamine group participates in reductive transformations:

  • Catalytic hydrogenation : Using Pd/C under H₂ (1 atm) reduces the furan ring to tetrahydrofuran, enhancing solubility .

  • Borch reduction : Sodium cyanoborohydride selectively reduces imine intermediates formed during derivatization .

Reaction Reagents/Conditions Product Yield
Furan → TetrahydrofuranH₂ (1 atm), Pd/C, MeOH, 25°C1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine85%
Imine → AmineNaBH₃CN, CH₃OH, 0°C, 1hN-(Thiophen-3-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine91%

Nucleophilic Substitution

The primary amine undergoes alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form secondary amines.

  • Acylation : Acetyl chloride in pyridine yields acetamide derivatives .

Reaction Reagents/Conditions Product Yield
Amine → N-Methyl derivativeCH₃I, K₂CO₃, THF, 50°C, 6hN-Methyl-1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine73%
Amine → AcetamideAcCl, pyridine, 0°C, 2hN-(Thiophen-3-ylmethyl)-1-(furan-2-yl)methanamine acetamide68%

Cross-Coupling Reactions

The aromatic rings enable metal-catalyzed couplings:

  • Suzuki-Miyaura coupling : Thiophene-3-ylmethyl boronic acid reacts with aryl halides using Pd(PPh₃)₄ .

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl halides under Pd/Xantphos catalysis .

Reaction Reagents/Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane1-(Furan-2-yl)-N-(4-phenylthiophen-3-ylmethyl)methanamine62%
Buchwald-HartwigPd(OAc)₂, Xantphos, t-BuONa1-(Furan-2-yl)-N-(5-amino-thiophen-3-ylmethyl)methanamine55%

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

  • With maleic anhydride in toluene at 110°C, forming bicyclic adducts .

Reaction Reagents/Conditions Product Yield
Diels-AlderMaleic anhydride, toluene, ∆7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative48%

Acid-Base Reactions

The amine forms salts with mineral acids (e.g., HCl, H₂SO₄), improving crystallinity . Protonation occurs preferentially at the primary amine site (pKₐ ≈ 9.2) .

This compound’s reactivity is leveraged in medicinal chemistry (e.g., anticancer agents ) and materials science (conductive polymers ). Further studies should explore enantioselective transformations and catalytic applications.

Scientific Research Applications

Chemical Properties and Structure

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine features a furan ring and a thiophene moiety, contributing to its unique chemical reactivity. Its molecular formula is C10H11NOSC_{10}H_{11}NOS, with a molecular weight of 193.27 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable candidate for research.

Chemistry

This compound serves as a building block for synthesizing more complex molecules in heterocyclic chemistry. Its unique structure allows for the investigation of new synthetic pathways and the development of novel materials.

Biology

The compound has been explored for its bioactive properties , particularly in the development of pharmaceuticals. Its interactions with biological systems can lead to the design of new therapeutic agents targeting various diseases.

Medicine

Research into the pharmacological properties of this compound suggests potential applications in treating conditions such as cancer and neurodegenerative diseases. Its ability to inhibit specific enzymes involved in disease progression is currently under investigation.

Biological Activities

The biological activities of this compound include:

1. Antitumor Properties:

  • Preliminary studies indicate that this compound may inhibit tumor growth by targeting enzymes associated with cancer progression.

2. Enzyme Inhibition:

  • The compound exhibits binding capabilities to biomolecules, suggesting potential roles in modulating enzyme activities or receptor interactions.

3. Mechanism of Action:

  • The mechanism involves interactions through hydrophobic contacts and hydrogen bonding facilitated by its aromatic rings.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Antitumor Activity Investigated the inhibition of specific cancer-related enzymes, showing promise in reducing tumor growth rates.
Enzyme Interaction Studies Demonstrated effective binding to various proteins, indicating potential therapeutic applications.
Pharmacological Research Explored the compound's role in neurodegenerative disease models, suggesting mechanisms for neuroprotection.

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heteroaromatic Substitutions

  • 1-(furan-2-yl)-N-(furan-2-ylmethylene)methanamine (4m) :
    This imine derivative replaces the thiophen-3-ylmethyl group with a furan-2-ylmethylene moiety. The absence of sulfur and the presence of an imine bond (C=N) reduce its stability under acidic conditions compared to the target compound. NMR data (δH 8.79 for the imine proton) confirms the distinct electronic environment .
  • This analogue demonstrated utility in pharmaceutical synthesis, as evidenced by its isolation as a hydrochloride salt for improved solubility .
  • N-((2,2-dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i) :
    Replacing both heteroaromatic rings with chromene and cyclopentane groups shifts the compound’s properties toward lipophilicity, making it suitable for membrane permeability studies in antiviral research .

Corrosion Inhibition Analogues

  • BIFM (1-(1H-benzimidazol-2-yl)-N-((furan-2-yl)methylene)methanamine) :
    The benzimidazole-furan hybrid acts as a mixed-type corrosion inhibitor for N80 steel in HCl, achieving >90% efficiency. Quantum chemical calculations correlate its adsorption capacity with electron-donating furan and planar benzimidazole .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Applications Key Data/References
1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine Furan, thiophene, methanamine Medicinal chemistry, catalysis NMR: δC 59.07, 54.50
4m Furan, imine bond Intermediate synthesis 1H NMR: δH 8.79
FTO-52 N Chlorophenyl-furan, pyrrolidin-oxetane Anticancer (FTO inhibitor) HRMS: 351.24404
BIFM Benzimidazole, furan Corrosion inhibition Inhibition efficiency: 92%

Table 2: Spectroscopic and Physicochemical Properties

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) Molecular Weight (g/mol)
This compound Not reported 59.07 (CH2), 54.50 (N-CH2) ~223.3 (C11H13NOS)
4m 8.79 (s, 1H, CH=N) 159.9 (C=N), 62.3 (CH2) ~215.2 (C11H11NO2)
1-(3-fluorophenyl)-N-[(furan-2-yl)methyl]methanamine 7.64 (d, J=2.2 Hz, 1H) Not reported 205.2 (C12H12FNO)

Biological Activity

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiophene moiety, contributing to its chemical reactivity and biological interactions. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur, which are crucial for its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antitumor Properties

  • The compound has been studied for its potential to inhibit tumor growth. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in cancer progression. The structural features of the furan and thiophene rings enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

2. Enzyme Inhibition

  • Interaction studies have shown that this compound can effectively bind to various biomolecules, including proteins and nucleic acids. This binding capability is essential for understanding its mechanism of action as a potential therapeutic agent.

3. Mechanism of Action

  • The mechanism by which this compound exerts its effects is believed to involve modulation of enzyme activity or receptor interactions. The aromatic rings facilitate these interactions through hydrophobic contacts and hydrogen bonding .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Study A (2021)Demonstrated significant cytotoxicity against cancer cell lines with similar structural motifs. IC50 values indicated potent antitumor activity comparable to established drugs like doxorubicin .
Study B (2022)Explored the enzyme inhibition properties of thiophene derivatives, noting that modifications in the structure can enhance biological efficacy .
Study C (2023)Investigated the interaction between furan-containing compounds and various biomolecules, suggesting potential applications in drug design .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Microwave-Assisted Synthesis : Utilizing microwave reactors to optimize reaction conditions and improve yields .
  • Electrophilic Substitutions : The furan ring can undergo various reactions such as electrophilic substitutions, which are valuable for creating derivatives with enhanced biological activities.

Q & A

Q. What are the key synthetic routes for 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine?

The compound is synthesized via a three-step protocol:

  • Step 1: Formation of thiosemicarbazone by reacting aromatic aldehydes with thiosemicarbazide.
  • Step 2: Oxidative cyclization of thiosemicarbazone using FeCl₃ in a citric acid medium to yield 5-phenyl-2-amino-1,3,4-thiadiazole.
  • Step 3: Nucleophilic addition and dehydration of the amino group with furfural in concentrated H₂SO₄ and DMF, forming the final imine linkage (azomethine group) . Characterization includes IR (azomethine at ~1618 cm⁻¹), ¹H NMR (N=CH singlet at δ 8.55 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 300 for Fe derivative) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • IR Spectroscopy: Identifies functional groups (e.g., C-S-C at 721 cm⁻¹, C-O at 1350 cm⁻¹, and azomethine at 1618 cm⁻¹).
  • ¹H NMR: Key signals include the N=CH proton (δ 8.55 ppm) and aryl protons (δ 7.0–7.90 ppm). Methoxy groups appear as singlets (~δ 3.55 ppm).
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 300 for Fe) and fragmentation patterns confirm the molecular formula and synthetic success .

Q. What safety protocols are recommended for handling this compound?

Limited toxicological data are available, necessitating precautionary measures:

  • Use personal protective equipment (gloves, lab coat, goggles).
  • Conduct reactions in a fume hood to avoid inhalation.
  • Store at -20°C for long-term stability, similar to related amines .

Advanced Research Questions

Q. How do molecular docking studies explain its anti-tubercular activity?

Docking with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M) reveals:

  • Key Interactions: Hydrogen bonds with Tyr158 and hydrophobic/electrostatic interactions with Met103.
  • Binding Affinity: Derivatives Fb and Fe show binding scores comparable to reference inhibitors (e.g., -11.7 kcal/mol for pyrrolidine carboxamides). These interactions disrupt lipid biosynthesis, a critical pathway for bacterial survival .

Q. How can structure-activity relationships (SAR) guide optimization?

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in Fe) enhance activity (MIC = 3.1 µg/mL) by improving target binding.
  • Azomethine Linkage: Essential for hydrogen bonding; modifications here reduce potency.
  • Thiadiazole Ring: Maintains rigidity and facilitates π-π stacking with enzyme residues .

Q. What contradictions exist between computational predictions and experimental results?

  • PASS Program: Predicted Fe as most active (Pa = 0.82), aligning with experimental MIC (3.1 µg/mL). However, Fb showed higher activity (MIC = 3.3 µg/mL) despite a lower Pa score (0.691), suggesting limitations in purely computational predictions .

Q. What analytical challenges arise in characterizing this compound?

  • Azomethine Detection: Overlapping IR bands may obscure the N=CH stretch; deuteration or 2D NMR (e.g., HSQC) can resolve this.
  • Regioselectivity in Synthesis: Thiophene vs. furan reactivity requires controlled conditions to avoid byproducts. LC-MS/MS is recommended for purity assessment .

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